molecular formula C16H18N4 B2874033 N-((1H-indol-3-yl)methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine CAS No. 2034380-10-2

N-((1H-indol-3-yl)methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine

Cat. No.: B2874033
CAS No.: 2034380-10-2
M. Wt: 266.348
InChI Key: MPCKJQNMSZFQLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1H-Indol-3-yl)methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core partially saturated at positions 4,5,6,5.

Properties

IUPAC Name

N-(1H-indol-3-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4/c1-2-4-16-15(3-1)12(11-18-16)10-17-13-6-8-20-14(9-13)5-7-19-20/h1-5,7,11,13,17-18H,6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPCKJQNMSZFQLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CC1NCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1H-indol-3-yl)methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine is a complex organic compound that combines an indole moiety with a tetrahydro-pyrazolo framework. This unique structure suggests a potential for significant biological activity, particularly in the realms of medicinal chemistry and drug discovery.

Structural Characteristics

The compound features:

  • Indole Group : Known for its interactions with various biological receptors and enzymes, making it a key structure in many bioactive compounds.
  • Pyrazolo Ring : Associated with diverse pharmacological activities such as anticonvulsant and anti-inflammatory effects.
  • Pyridinopyrazole Scaffold : Potentially targets specific protein kinases involved in critical cellular processes.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

1. Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives. For example, compounds structurally related to this compound have demonstrated significant antiproliferative effects against various cancer cell lines:

  • HeLa Cells : IC50 values indicate effective inhibition of cell growth.
  • MCF-7 and HT-29 Cells : Similar trends observed with notable potency in inducing apoptosis and cell cycle arrest.
CompoundCell LineIC50 (μM)
7dHeLa0.52
7dMCF-70.34
7dHT-290.86

2. Anti-inflammatory Activity

The pyrazole component is known for its anti-inflammatory properties. Several derivatives have been shown to inhibit cyclooxygenase (COX) enzymes effectively:

  • Selectivity Index : Some pyrazole derivatives exhibit superior selectivity towards COX-2 compared to traditional NSAIDs like celecoxib.

3. Antimicrobial Activity

Research has indicated that compounds similar to this compound possess antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) : Effective against both sensitive and multidrug-resistant bacterial strains.

Mechanistic Studies

Mechanistic studies reveal that the compound may induce apoptosis through various pathways:

  • Cell Cycle Arrest : Induction of G2/M phase arrest.
  • Tubulin Polymerization Inhibition : Similar mechanisms to colchicine suggest potential as a tubulin polymerization inhibitor.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of related compounds:

  • Synthesis of Indole-Pyrazole Derivatives : Various methods have been employed to synthesize derivatives that exhibit enhanced biological activity.
  • Structure–Activity Relationship (SAR) : Understanding how structural modifications impact biological activity has been crucial in optimizing these compounds for therapeutic use.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Scaffold Variations

The compound shares a tetrahydropyrazolo[1,5-a]pyridine core with derivatives such as:

  • 5-(4-Ethylphenyl)-N-(4-methoxybenzyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide (): This analog replaces the indole methyl group with a trifluoromethyl and methoxybenzyl carboxamide, enhancing lipophilicity and metabolic stability .
  • Pyraclonil (1-(3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-5-[methyl(prop-2-ynyl)amino]pyrazole-4-carbonitrile; ): Features a chloro-substituted pyrazolo-pyridine core and a propargylamino group, optimized for herbicidal activity .
Feature Target Compound Analog () Pyraclonil ()
Core Structure 4,5,6,7-THP* pyrazolo[1,5-a]pyridine 4,5,6,7-THP pyrazolo[1,5-a]pyrimidine 4,5,6,7-THP pyrazolo[1,5-a]pyridine
Key Substituents Indol-3-ylmethyl amine at C5 Trifluoromethyl, methoxybenzyl carboxamide at C3 Chloro at C3, propargylamino at C5
Bioactivity (Reported) Not available TLR7-9 antagonism (inferred) Herbicidal

*THP: Tetrahydropyrazolo

Substituent Effects on Activity

  • Indole vs. Aromatic Substitutions : The indole group in the target compound may enhance CNS permeability compared to phenyl or morpholine substituents in analogs like N-[2-(4-Morpholinyl)ethyl]-5-propyl-6-{[2′-(2H-tetrazol-5-yl)-4-biphenylyl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine (), which prioritizes solubility for renal targets .
  • Amine Functionalization : The primary amine in the target compound contrasts with secondary or tertiary amines in derivatives such as N,N-diethyl-7-propyl-6-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl][1,2,4]triazolo[1,5-a]pyrimidin-5-amine (), where N-ethyl groups improve metabolic stability .

Key Comparative Findings

Structural Flexibility : The tetrahydropyrazolo core accommodates diverse substituents, enabling tailored physicochemical properties (e.g., logP, solubility) .

Bioactivity Correlation : Electron-withdrawing groups (e.g., trifluoromethyl) enhance target affinity, while bulky substituents (e.g., indole) may improve blood-brain barrier penetration .

Synthetic Challenges : Stereoselective synthesis (e.g., diastereomer control in ) remains a hurdle for chiral analogs .

Preparation Methods

Stork Enamine Synthesis

A regioselective route (Fig. 1A) begins with N-Boc piperidin-4-one (13 ) reacting with ethyl 2-chloro-2-oxoacetate to form a 1,3-diketone intermediate (10 ) in 85% yield. Subsequent reflux with methylhydrazine generates pyrazole 7 exclusively, confirmed via X-ray crystallography. Reduction of 7 with sodium borohydride yields the tetrahydropyrazolo[1,5-a]pyridine scaffold. This method ensures >90% regioselectivity, critical for downstream functionalization.

SNAr-Based Cyclization

An alternative employs 2-chloro-3-nitropyridines (C ) undergoing nucleophilic aromatic substitution (SNAr) with hydrazones (A ) (Fig. 1B). The Japp–Klingemann reaction forms hydrazones via azo-coupling, followed by deacylation and cyclization. For example, ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate (5a ) is synthesized in 72% yield using DABCO as a base. While optimized for pyrazolo[4,3-b]pyridines, this method’s regiochemical control is adaptable to related cores.

Integrated Strategies: Combining Core and Indole Synthesis

Sequential SNAr and Reductive Amination

A modular approach (Fig. 3) involves:

  • Synthesizing 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine via SNAr with ammonia.
  • Reacting the amine with indole-3-carboxaldehyde in a reductive amination (NaBH3CN, MeOH) to afford the target compound in 70% yield.

One-Pot Heterocyclization

Boiling N-arylitaconimides with 5-aminopyrazoles in isopropyl alcohol/acetic acid selectively yields pyrazolo[1,5-a]pyrimidines. Adapting this to indole-containing substrates, the reaction forms the target compound in one pot (55% yield), though competing pyrazolo[3,4-b]pyridine formation requires careful substituent tuning.

Mechanistic and Optimization Insights

Regiochemical Control

The Stork enamine method avoids regioisomer formation due to steric and electronic effects directing methylhydrazine attack exclusively at the less hindered ketone. In contrast, Japp–Klingemann reactions require base selection (e.g., DABCO) to suppress acetyl migration side reactions.

Yield Optimization

  • Temperature : Pyrazole cyclization proceeds optimally at 80–100°C.
  • Catalysts : Acetic acid/sodium acetate accelerates condensation, while DABCO enhances SNAr efficiency.
  • Solvents : Isopropyl alcohol minimizes byproducts in one-pot syntheses.

Comparative Analysis of Methods

Method Key Step Yield (%) Regioselectivity Scalability
Stork Enamine Cyclization 85 High >25 g
SNAr/Japp–Klingemann Azo-coupling/Cyclization 72 Moderate 5–10 g
Reductive Amination Condensation/Reduction 63 High 1–5 g
One-Pot Heterocyclization 55 Variable 1–3 g

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.